(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid synthesis protocol
(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid
Abstract
(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is a key building block in contemporary medicinal chemistry and materials science. Its utility is primarily derived from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures.[1] This guide provides a comprehensive overview of a reliable and scalable synthesis protocol for this versatile compound. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step experimental procedure, and discuss the underlying chemical principles and safety precautions. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthesis.
Introduction: Significance and Applications
Boronic acids, particularly functionalized phenylboronic acids, are indispensable reagents in organic synthesis. The title compound, with its strategically placed fluorine atom and protected amine, offers unique electronic properties and a handle for further functionalization. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules in drug discovery, while the benzyloxycarbonyl (Cbz) protected amine allows for subsequent peptide couplings or other derivatizations after deprotection.[1]
The primary application of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid lies in the Suzuki-Miyaura coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] The mild reaction conditions and tolerance of a wide variety of functional groups make this reaction highly attractive for complex molecule synthesis.[1]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a readily available substituted aniline. The core strategy involves:
-
Protection of the amine: The amino group of a suitable starting material, such as 3-amino-4-fluorophenylboronic acid, needs to be protected to prevent unwanted side reactions in subsequent steps. The benzyloxycarbonyl (Cbz) group is an excellent choice due to its stability under a range of reaction conditions and its straightforward removal by hydrogenolysis.[3][4]
-
Borylation: The boronic acid moiety can be introduced via several methods. A common and effective approach is the reaction of an organolithium or Grignard reagent, derived from the corresponding aryl halide, with a trialkyl borate followed by acidic hydrolysis.[5][6]
Based on this analysis, a convergent synthesis pathway is proposed, starting from commercially available 3-amino-4-fluorophenylboronic acid. This approach is efficient as it introduces the key functionalities in a controlled manner.
Detailed Synthesis Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid.
Materials and Equipment
| Reagents | Equipment |
| 3-Amino-4-fluorophenylboronic acid | Round-bottom flasks |
| Benzyl chloroformate (Cbz-Cl) | Magnetic stirrer with heating mantle |
| Sodium carbonate (Na2CO3) | Ice bath |
| Sodium bicarbonate (NaHCO3) | Separatory funnel |
| Diethyl ether | Rotary evaporator |
| 1 M Hydrochloric acid (HCl) | pH paper or meter |
| Anhydrous magnesium sulfate (MgSO4) | Standard laboratory glassware |
| Dichloromethane (DCM) | |
| Tetrahydrofuran (THF) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Procedure
Step 1: N-Cbz Protection of 3-Amino-4-fluorophenylboronic acid
-
In a round-bottom flask, dissolve 3-amino-4-fluorophenylboronic acid (1.0 equivalent) in a mixture of aqueous sodium carbonate and sodium bicarbonate solution. A mixture of these bases helps maintain the appropriate pH during the reaction.[7][8]
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. The reaction is exothermic, and careful addition is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Work-up and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[3]
-
Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of 2-3. This will protonate the boronic acid and cause the product to precipitate or be amenable to extraction.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid as a solid.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-8.0 ppm region, a singlet for the benzylic CH₂ protons around 5.2 ppm, and a broad singlet for the B(OH)₂ protons. The addition of D₂O will cause the B(OH)₂ and NH protons to exchange, leading to the disappearance of their signals.[5][9] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the Cbz group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₃BFNO₄, MW: 289.07).[10] |
| Purity (HPLC) | A single major peak indicating high purity. |
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.[12]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Causality and Field-Proven Insights
-
Choice of Base: The use of a sodium carbonate/sodium bicarbonate buffer system is a robust method for maintaining the optimal pH for the N-protection reaction on a larger scale.[7][8] This prevents the hydrolysis of the benzyl chloroformate and ensures efficient reaction with the amine.
-
Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is critical. This minimizes the formation of undesired side products and ensures the integrity of the starting material and product.
-
Purification Strategy: While column chromatography is effective for purification, for larger scale syntheses, recrystallization can be a more practical and economical alternative. The choice of solvent for recrystallization will depend on the specific impurities present.
Conclusion
The synthesis protocol detailed in this guide provides a reliable and scalable method for the preparation of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for their research in drug discovery and materials science. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions ensures its continued importance in the field of organic synthesis.[15][16]
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Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493–1494. [Link]
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Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- Google Patents. Process for producing N-protected amino acid.
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